PDE3 Inhibitory Potency: Thiazolo[4,5-b]pyridin-2(3H)-one vs. Imidazo[4,5-b]pyridin-2(3H)-one
The 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (compound 51) exhibits cAMP PDE3 inhibitory activity in the nanomolar range, comparable to its direct imidazo[4,5-b]pyridin-2-one analog (compound 13a) [1]. This quantitative parity in a head-to-head comparison demonstrates that the thiazolo scaffold is a viable alternative to the imidazo core for PDE3 inhibition studies, potentially offering distinct synthetic accessibility or downstream functionalization advantages .
| Evidence Dimension | cAMP PDE III (PDE3) inhibitory activity |
|---|---|
| Target Compound Data | Nanomolar range (exact IC50 not specified in abstract) |
| Comparator Or Baseline | 1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (compound 13a) |
| Quantified Difference | Both compounds exhibit 'very potent' nanomolar-range activity; no significant difference reported |
| Conditions | In vitro enzymatic assay for cAMP PDE III inhibition |
Why This Matters
This head-to-head comparison confirms that the thiazolo[4,5-b]pyridin-2(3H)-one scaffold can serve as an equipotent replacement for the imidazo[4,5-b]pyridin-2(3H)-one scaffold in PDE3-targeting research programs, providing procurement flexibility without sacrificing potency.
- [1] Singh B, Bacon ER, Robinson S, Fritz RK, Lesher GY, Kumar V, Dority JA, Reuman M, Kuo GH, Eissenstat MA, et al. Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. J Med Chem. 1994;37(2):248-254. View Source
